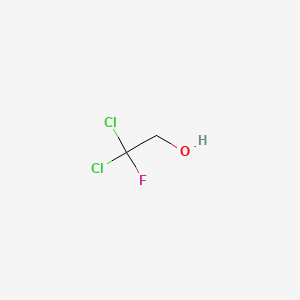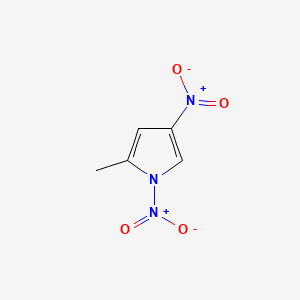
2,2-Dichloro-2-fluoroethanol
Vue d'ensemble
Description
2,2-Dichloro-2-fluoroethanol is a chemical compound with the molecular formula C2H3Cl2FO . It has an average mass of 132.949 Da and a monoisotopic mass of 131.954498 Da . It is used in industrial and scientific research .
Molecular Structure Analysis
The molecular structure of 2,2-Dichloro-2-fluoroethanol consists of two carbon atoms, three hydrogen atoms, two chlorine atoms, one fluorine atom, and one oxygen atom . The exact spatial arrangement of these atoms and the bonds between them are not specified in the available resources.Physical And Chemical Properties Analysis
2,2-Dichloro-2-fluoroethanol has a density of 1.5±0.1 g/cm3, a boiling point of 124.9±35.0 °C at 760 mmHg, and a vapour pressure of 5.8±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 42.3±6.0 kJ/mol and a flash point of 29.4±25.9 °C . Its index of refraction is 1.433, and it has a molar refractivity of 22.7±0.3 cm3 .Applications De Recherche Scientifique
Organic Chemistry Synthesis
2,2-Dichloro-2-fluoroethanol: is a valuable intermediate in organic synthesis. Its unique halogenation pattern makes it a versatile building block for constructing more complex molecules. For instance, it can be used to synthesize fluorinated analogs of alcohols and ethers, which are often sought after for their enhanced chemical and thermal stability .
Pharmaceutical Research
In pharmaceutical research, 2,2-Dichloro-2-fluoroethanol serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). Its incorporation into drug molecules can improve their metabolic stability and alter their pharmacokinetic properties, potentially leading to drugs with better efficacy and reduced side effects .
Material Science
The compound’s application in material science is linked to its role in the synthesis of fluoropolymers. These polymers exhibit exceptional resistance to solvents, acids, and bases, making them suitable for use in harsh chemical environments2,2-Dichloro-2-fluoroethanol can be polymerized or copolymerized to create materials with specific desired properties .
Environmental Science
In environmental science, 2,2-Dichloro-2-fluoroethanol is studied for its environmental fate and transport. Understanding its breakdown products and interaction with environmental factors is crucial for assessing its potential impact on ecosystems and for developing strategies to mitigate any negative effects .
Analytical Chemistry
This compound is also used in analytical chemistry as a standard or reference compound in various spectroscopic methods, including NMR. Its distinct chemical shifts can aid in the identification and quantification of similar compounds in complex mixtures .
Industrial Applications
Industrially, 2,2-Dichloro-2-fluoroethanol finds use as a solvent or a reagent in chemical processes that require specific reactivity patterns. Its ability to introduce fluorine into other compounds is particularly valuable in the manufacture of specialty chemicals .
Safety and Hazards
When handling 2,2-Dichloro-2-fluoroethanol, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
Mécanisme D'action
Target of Action
It is known that similar compounds often interact with enzymes involved in metabolic processes .
Mode of Action
It is suggested that it may interact with enzymes such as alcohol dehydrogenase, based on studies of similar compounds .
Biochemical Pathways
It is likely that it may influence pathways involving alcohol metabolism, given its structural similarity to other alcohols .
Pharmacokinetics
A study on a similar compound, 1,1-dichloro-1-fluoroethane, showed that it is metabolized to 2,2-dichloro-2-fluoroethanol, which is then conjugated with glucuronic acid and excreted in urine . This suggests that 2,2-Dichloro-2-fluoroethanol may have similar pharmacokinetic properties.
Result of Action
Based on its potential interaction with enzymes such as alcohol dehydrogenase, it may influence metabolic processes within cells .
Propriétés
IUPAC Name |
2,2-dichloro-2-fluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl2FO/c3-2(4,5)1-6/h6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTFLXOWPJPVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196804 | |
| Record name | 2,2-Dichloro-2-fluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichloro-2-fluoroethanol | |
CAS RN |
463-98-9 | |
| Record name | 2,2-Dichloro-2-fluoroethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dichloro-2-fluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,2-Dichloro-2-fluoroethanol produced in the human body?
A: 2,2-Dichloro-2-fluoroethanol is a metabolite of the compound 1,1-Dichloro-1-fluoroethane (HCFC-141b). Research shows that when humans are exposed to HCFC-141b, their bodies metabolize it into 2,2-Dichloro-2-fluoroethanol. This metabolic process primarily occurs via the cytochrome P-450 2E1 enzyme. [, ]
Q2: How is 2,2-Dichloro-2-fluoroethanol eliminated from the body?
A: Following its formation, 2,2-Dichloro-2-fluoroethanol undergoes conjugation with glucuronic acid. This conjugation process results in the formation of 2,2-Dichloro-2-fluoroethyl glucuronide, which is then primarily excreted in urine. This excretion pattern has been observed to be both time-dependent and exposure concentration-dependent. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[Ethyl({[ethyl(phenyl)carbamothioyl]disulfanyl}carbothioyl)amino]benzene](/img/structure/B1217054.png)










